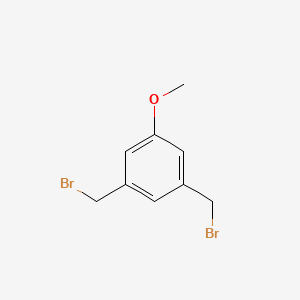

1,3-Bis(bromomethyl)-5-methoxybenzene

Description

Contextualization of Bis(bromomethyl) Arene Scaffolds in Synthetic Chemistry

Bis(bromomethyl) arene scaffolds are a class of organic compounds characterized by an aromatic ring substituted with two bromomethyl (-CH₂Br) groups. These structures serve as versatile building blocks in synthetic chemistry. Their utility stems from the presence of two reactive sites, which allows for the construction of complex molecular architectures through various coupling and substitution reactions. These scaffolds are foundational in the synthesis of a wide array of organic materials, including polymers, macrocycles, and functionalized aromatic systems. researchgate.netmdpi.com The defined spatial relationship between the two reactive groups, dictated by their substitution pattern on the arene ring (ortho, meta, or para), provides chemists with precise control over the geometry of the target molecules. For instance, these compounds can act as precursors for aromatic dialdehydes, which are themselves important intermediates in many synthetic pathways. researchgate.net

The Strategic Significance of Bromomethyl Functionalities in Synthetic Pathways

The bromomethyl group is of particular strategic importance in organic synthesis due to its high reactivity as an electrophilic site. The bromine atom is an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functionalities, including amines, ethers, and thioethers, as well as the formation of new carbon-carbon bonds. nih.govwiley.com This reactivity is central to the role of bromomethylated compounds as alkylating agents and precursors for more complex structures. For example, bromomethyl groups on polymeric spheres have been utilized directly as catalysts to promote electrophilic substitution reactions, such as in the synthesis of bis(indolyl)methanes. nih.govnih.govacs.org The ability to readily transform the bromomethyl group into other functional moieties makes it a key strategic element in multistep synthetic sequences. nih.gov

Rationale for Dedicated Academic Inquiry into 1,3-Bis(bromomethyl)-5-methoxybenzene

The specific compound this compound warrants dedicated academic inquiry due to its unique combination of structural features. The molecule possesses three key elements that dictate its synthetic potential:

Two Reactive Bromomethyl Groups: The presence of two benzylic bromide functionalities allows for bifunctional elaboration, enabling its use as a cross-linker or as a scaffold for building larger, symmetrical or unsymmetrical molecules.

1,3,5-Substitution Pattern: The meta-arrangement of the reactive groups, combined with the methoxy (B1213986) substituent, imparts a specific 120° angle between the functional arms. This geometry is ideal for the construction of angular or macrocyclic structures.

Electron-Donating Methoxy Group: The methoxy (-OCH₃) group is an electron-donating substituent that influences the electronic properties of the benzene (B151609) ring. This can affect the reactivity of the bromomethyl groups and the aromatic ring itself in various chemical transformations.

This distinct combination of a specific geometric arrangement and modulated electronic properties makes this compound a promising, though less explored, precursor for novel polymers, supramolecular assemblies, and complex organic molecules compared to more common isomers. researchgate.net

Overview of Research Trajectories in this compound Chemistry

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structural attributes suggest several logical research trajectories. These potential avenues of investigation are based on the established chemistry of related bis(bromomethyl) arenes and methoxy-substituted benzene derivatives.

Polymer Synthesis: The compound is a viable candidate as a monomer for the synthesis of functional polymers. researchgate.net Its bifunctionality would allow for the formation of linear polymers or cross-linked networks with properties influenced by the methoxy-substituted benzene core.

Supramolecular Chemistry: The defined angular geometry of the molecule makes it an attractive building block for creating macrocycles, molecular cages, and host-guest systems through reactions at the two bromomethyl positions.

Development of Biologically Active Scaffolds: In medicinal chemistry, the scaffold could be used to synthesize bivalent ligands by attaching two pharmacophores, which could interact with two binding sites on a biological target. nih.gov

Materials Science: The compound could serve as a precursor for porous organic frameworks or other functional materials where the methoxy group can tune the electronic and physical properties of the resulting material. researchgate.net

The exploration of these trajectories would contribute to a deeper understanding of how the interplay between the substitution pattern and electronic effects governs the behavior of this versatile synthetic building block.

Compound Data

Below is a table summarizing key identifiers for the subject compound.

| Property | Value |

| Compound Name | This compound |

| CAS Number | 19254-79-6 |

| Molecular Formula | C₉H₁₀Br₂O |

| Synonyms | Benzene, 1,3-bis(bromomethyl)-5-methoxy- |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(bromomethyl)-5-methoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Br2O/c1-12-9-3-7(5-10)2-8(4-9)6-11/h2-4H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPXGGWQRLEFSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CBr)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19254-79-6 | |

| Record name | 1,3-BIS-BROMOMETHYL-5-METHOXY-BENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes for 1,3 Bis Bromomethyl 5 Methoxybenzene

Precursor-Based Synthetic Approaches to the 1,3-Bis(bromomethyl)-5-methoxybenzene Core

The construction of the this compound molecule relies on the introduction of two bromomethyl groups onto a 5-methoxy-substituted benzene (B151609) ring. This is typically accomplished by starting with a precursor that already contains the methoxy (B1213986) group and either methyl groups that can be brominated or positions that are susceptible to bromomethylation.

Bromomethylation of Methoxybenzaldehyde Derivatives

While less common, synthetic strategies can be envisioned that utilize a methoxybenzaldehyde derivative as a starting material. This approach would necessitate the conversion of the aldehyde functionality and the introduction of the two bromomethyl groups. One potential, though not widely documented, pathway could involve the reduction of the aldehyde to a methyl group, followed by subsequent bromination steps. Another hypothetical route could involve the protection of the aldehyde group, followed by bromomethylation of the aromatic ring at the 1 and 3 positions, and subsequent deprotection. However, direct and efficient methods for the bromomethylation of methoxybenzaldehyde derivatives to yield this compound are not prominently featured in the scientific literature, suggesting that other precursors are more synthetically viable.

Sequential Bromination Strategies

A more direct approach involves the sequential bromination of a precursor such as 3,5-dimethylanisole (B1630441). This method relies on the controlled addition of a brominating agent to first introduce one bromomethyl group and then the second. In practice, achieving high selectivity for the mono-brominated intermediate before proceeding to the di-brominated product can be challenging.

One documented method involves the treatment of 3,5-dimethylanisole with bromine in carbon tetrachloride at low temperatures (0 °C). However, this specific protocol has been reported to favor bromination of the electron-rich aromatic ring rather than the benzylic positions of the methyl groups, yielding primarily 2-bromo-1,5-dimethyl-3-methoxybenzene. syntheticpages.org Achieving sequential benzylic bromination would require careful control over the stoichiometry of the brominating agent and the reaction conditions to favor radical substitution at the methyl groups over electrophilic aromatic substitution.

Radical Bromination Techniques

The most prevalent and effective method for the synthesis of this compound is the radical bromination of 3,5-dimethylanisole. This reaction, often referred to as a Wohl-Ziegler bromination, utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions. thermofisher.comwikipedia.orgchem-station.com

The reaction proceeds via a free-radical chain mechanism. The initiator, upon heating or exposure to light, generates radicals that abstract a hydrogen atom from one of the benzylic methyl groups of 3,5-dimethylanisole. The resulting benzylic radical is stabilized by resonance with the aromatic ring. This radical then reacts with NBS to form the bromomethyl group and a succinimidyl radical, which continues the chain reaction. The process is repeated on the second methyl group to yield the desired this compound. To drive the reaction to completion and obtain the dibrominated product, a molar excess of NBS is typically employed.

A typical procedure involves refluxing a solution of 3,5-dimethylanisole with at least two equivalents of NBS and a catalytic amount of AIBN in a suitable solvent.

Reaction Conditions and Parameter Optimization in this compound Synthesis

The success of the synthesis of this compound, particularly via radical bromination, is critically dependent on the careful control of reaction conditions. The choice of solvent and the temperature profile of the reaction significantly impact the efficiency, selectivity, and yield of the desired product.

Solvent Effects on Reaction Efficiency and Selectivity

The solvent plays a crucial role in the Wohl-Ziegler bromination by influencing the solubility of the reactants and the stability of the radical intermediates. Historically, carbon tetrachloride (CCl₄) has been the solvent of choice for these reactions due to its inertness under radical conditions. wikipedia.org However, due to its toxicity and environmental concerns, alternative solvents have been investigated and are now commonly used.

The selectivity of benzylic bromination can be influenced by the polarity of the solvent. Nonpolar solvents are generally preferred as they minimize competing ionic side reactions. The use of more environmentally benign solvents has been a focus of recent research.

| Solvent | Relative Efficiency | Selectivity Notes |

| Carbon Tetrachloride (CCl₄) | High | Historically standard, but toxic and environmentally harmful. wikipedia.org |

| Acetonitrile (CH₃CN) | Good | A more environmentally friendly alternative to chlorinated solvents. organic-chemistry.orgresearchgate.net |

| Dichloromethane (B109758) (CH₂Cl₂) | Moderate to Good | Can be used, but may be reactive towards NBS under certain conditions. gla.ac.uk |

| 1,2-Dichlorobenzene | Good | A less toxic alternative to CCl₄, effective for benzylic brominations. |

| Trifluorotoluene | Good | Proposed as a suitable alternative to CCl₄. wikipedia.org |

The choice of solvent can also affect the reaction work-up. For instance, the low solubility of the succinimide (B58015) byproduct in some solvents can facilitate its removal by filtration.

Temperature Profiles and Reaction Kinetics

Temperature is a critical parameter in radical bromination reactions. The reaction is typically initiated by heating to a temperature that allows for the decomposition of the radical initiator (e.g., AIBN). The reaction is often carried out at the reflux temperature of the chosen solvent to ensure a steady rate of radical formation and propagation.

The reaction kinetics are influenced by the temperature, with higher temperatures generally leading to faster reaction rates. However, excessively high temperatures can lead to undesired side reactions, such as over-bromination or decomposition of the starting material or product. The initiation of the reaction is often indicated by more vigorous boiling of the reaction mixture. wikipedia.org Careful monitoring of the reaction progress, for example by thin-layer chromatography (TLC), is essential to determine the optimal reaction time and to prevent the formation of impurities. The thermal stability of the desired product, this compound, should also be considered when selecting the reaction temperature.

Catalytic Systems and Initiators in Bromomethylation Processes

The synthesis of this compound via bromomethylation of the aromatic precursor, 1-methoxy-3,5-dimethylbenzene, or related aromatic compounds, is contingent upon the use of effective catalytic systems and initiators. These components are crucial for activating the substrates and facilitating the electrophilic aromatic substitution reaction.

A common and effective method for the bromomethylation of aromatic compounds involves the use of formaldehyde (B43269) (or its polymer, paraformaldehyde) and hydrogen bromide. manac-inc.co.jpsemanticscholar.org In this process, the catalytic system often relies on a strong acid to promote the reaction. A solution of hydrogen bromide in acetic acid serves as both a reactant and a catalyst, providing an acidic environment that facilitates the formation of the bromomethylating agent. semanticscholar.orgsciencemadness.org

For aromatic compounds that exhibit lower reactivity, the addition of a Lewis acid catalyst can be beneficial to enhance the reaction rate and yield. manac-inc.co.jp While direct bromomethylation using bromomethyl alkyl ethers is another route, it is often avoided due to the high toxicity of the reagents. semanticscholar.orgsciencemadness.org However, when this method is employed, Lewis acids are essential.

In analogous side-chain bromination reactions, which can also yield bromomethylated aromatic compounds from methylated precursors, radical initiators are frequently used. For instance, the bromination of mesitylene (B46885) using N-bromosuccinimide (NBS) is initiated by benzoyl peroxide. chemicalbook.com

The selection of the catalytic system is critical and depends on the specific reactivity of the aromatic substrate and the desired degree of bromomethylation (mono-, bis-, or tris-). semanticscholar.org

The table below summarizes various catalytic systems and initiators employed in bromomethylation and analogous reactions.

Table 1: Catalytic Systems and Initiators in Bromomethylation Processes

| Catalyst/Initiator | Reagents | Application | Reference |

|---|---|---|---|

| HBr in Acetic Acid | Paraformaldehyde, Aromatic Compound | Direct bromomethylation of various aromatic compounds. | semanticscholar.org, sciencemadness.org |

| Lewis Acids (e.g., ZnCl₂, SnCl₄, Al₂Cl₆) | Formaldehyde, Hydrogen Bromide | Catalyzing bromomethylation of less reactive aromatic rings. | manac-inc.co.jp |

| Lewis Acids (e.g., ZnBr₂, SnCl₄, TiCl₄) | 4-Chlorobutyl (bromomethyl) ether, Aromatic Hydrocarbon | Bromomethylation using a less volatile bromomethylating agent. | manac-inc.co.jp |

| Benzoyl Peroxide | N-Bromosuccinimide (NBS), Methylated Aromatic | Initiation of radical side-chain bromination. | chemicalbook.com |

Advanced Isolation and Purification Protocols for this compound

The isolation and purification of this compound from the crude reaction mixture are critical steps to obtain a product of high purity, suitable for subsequent synthetic applications. A variety of advanced protocols are employed, often in combination, to remove unreacted starting materials, byproducts, and residual catalysts.

Recrystallization is a primary and highly effective technique for the purification of solid organic compounds like this compound. libretexts.orgyoutube.com This method is based on the principle that the solubility of the compound and impurities in a given solvent varies with temperature. libretexts.org The crude product is dissolved in a suitable hot solvent and, upon cooling, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor. youtube.com For brominated aromatic compounds, a range of solvents can be utilized, including ethanol, methanol, toluene, m-xylene, dichloromethane, and chloroform. google.comnih.govcecri.res.in In some cases, a mixture of solvents, such as methanol/water, is used to achieve optimal crystallization. google.com The process can be further refined by performing the recrystallization under pressure, which can be particularly useful for removing volatile impurities like bromine and hydrogen bromide. google.com The addition of a base, such as sodium bicarbonate or triethylamine, during this process can help to neutralize any residual acidity. google.com

Chromatography , particularly flash column chromatography (FCC) over silica (B1680970) gel, is another powerful purification technique. mdpi.com This method separates compounds based on their differential adsorption onto the stationary phase (silica gel) and their solubility in the mobile phase (eluent). A gradient system of solvents, such as cyclohexane (B81311) and ethyl acetate (B1210297), is often employed to effectively separate the target compound from impurities. mdpi.com

Liquid-liquid extraction is a common initial step in the work-up procedure to isolate the crude product from the reaction mixture. mdpi.com After quenching the reaction, typically with water, the product is extracted into an organic solvent in which it is highly soluble, such as dichloromethane (DCM) or methylene (B1212753) chloride. nih.govgoogle.commdpi.com The organic extracts are then combined, washed with an aqueous solution (e.g., sodium bicarbonate solution to remove acid, or water), and dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). nih.govgoogle.commdpi.com The solvent is subsequently removed under reduced pressure to yield the crude product, which can then be further purified by recrystallization or chromatography. nih.gov

The table below outlines various protocols for the isolation and purification of this compound and related diarylmethane derivatives.

Table 2: Advanced Isolation and Purification Protocols

| Technique | Details | Application | Reference |

|---|---|---|---|

| Recrystallization | Use of a single solvent (e.g., ethanol, methanol) or a solvent mixture (e.g., methanol/water) to crystallize the pure compound from a supersaturated solution. | Primary purification of solid products. | google.com, nih.gov, cecri.res.in |

| Pressure Recrystallization | Recrystallization performed at elevated temperature and pressure, often with the addition of a base. | Purification of brominated aromatic compounds to remove bromine and hydrogen bromide. | google.com |

| Flash Column Chromatography | Separation on a silica gel column using a solvent gradient (e.g., Cyclohexane/Ethyl Acetate). | Purification of crude products when recrystallization is insufficient or for non-crystalline compounds. | mdpi.com |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-methoxy-3,5-dimethylbenzene |

| 4-Chlorobutyl (bromomethyl) ether |

| Acetic acid |

| Aluminum chloride |

| Benzoyl peroxide |

| Bromine |

| Chloroform |

| Cyclohexane |

| Dichloromethane |

| Ethanol |

| Ethyl acetate |

| Formaldehyde |

| Hydrogen bromide |

| m-xylene |

| Magnesium sulfate |

| Mesitylene |

| Methanol |

| Methylene chloride |

| N-bromosuccinimide (NBS) |

| Paraformaldehyde |

| Phosphoric acid |

| Quaternary ammonium (B1175870) salts |

| Sodium bicarbonate |

| Sodium chloride |

| Sodium sulfate |

| Sulfuric acid |

| Tin(IV) chloride |

| Titanium tetrachloride |

| Toluene |

| Triethylamine |

| Water |

| Zinc bromide |

Comprehensive Analysis of Chemical Reactivity and Transformation Pathways

Nucleophilic Displacement Reactions at Bromomethyl Centers

The core reactivity of 1,3-Bis(bromomethyl)-5-methoxybenzene lies in nucleophilic displacement at its two bromomethyl centers. These reactions typically proceed via an SN2 mechanism, although an SN1 pathway can be favored under certain conditions that stabilize a benzylic carbocation intermediate. The bifunctional nature of the molecule allows for double displacement, making it an ideal component for synthesizing symmetrical molecules, polymers, and macrocycles.

As a potent bifunctional alkylating agent, this compound reacts with a variety of carbon-based nucleophiles. The reaction mechanism is typically a straightforward SN2 displacement, where the nucleophile attacks the electrophilic benzylic carbon, displacing the bromide ion. This process can occur stepwise at both bromomethyl sites.

The scope of this reaction is broad, enabling the formation of new carbon-carbon bonds. It is extensively used in the synthesis of larger, more complex structures. For instance, it serves as a core molecule or a branching unit in the convergent synthesis of dendrimers and other macromolecules. nih.govresearchgate.net The reaction conditions are generally mild, often requiring a suitable base to deprotonate the nucleophile and a polar aprotic solvent to facilitate the reaction.

Table 1: Examples of C-Alkylation Reactions

| Nucleophile | Product Type | Typical Conditions |

|---|---|---|

| Malonic Esters | Di-substituted malonates | NaH or K₂CO₃ in DMF/THF |

| Cyanide Ions | Dinitriles | NaCN or KCN in DMSO |

| Organometallic Reagents | Di-alkylated arenes | Grignard or organolithium reagents |

This table represents typical reaction types and conditions.

One of the most significant applications of this compound is in the formation of bonds between its benzylic carbons and various heteroatoms. This reactivity is fundamental to creating diverse functional materials, ligands, and complex organic molecules.

Carbon-Nitrogen (C-N) Bond Formation: Reactions with nitrogen-based nucleophiles, such as primary and secondary amines, proceed readily to form the corresponding di-substituted amines. researchgate.net This reaction is a cornerstone in the synthesis of polyamine structures, ligands for metal coordination, and dendrimers where amines serve as branching points. nih.govmdpi.com The reaction of this compound with two equivalents of an amine in the presence of a non-nucleophilic base to scavenge the HBr byproduct is a common synthetic strategy.

Carbon-Oxygen (C-O) Bond Formation: The compound readily undergoes Williamson ether synthesis with alcohols and phenols to form di-ethers. beilstein-journals.orgnih.gov These reactions are typically promoted by a base, such as sodium hydride or potassium carbonate, which deprotonates the hydroxyl group to form a more potent alkoxide or phenoxide nucleophile. This method is particularly useful for synthesizing macrocyclic ethers and dendrons with ether linkages. chemspider.com

Carbon-Sulfur (C-S) Bond Formation: Similarly, sulfur nucleophiles like thiols react efficiently to produce di-thioethers. The high nucleophilicity of the thiolate anion, generated by treating a thiol with a base, ensures a rapid and high-yielding reaction. This chemistry is employed in the synthesis of sulfur-containing polymers and materials where the thioether linkage provides unique electronic and physical properties. beilstein-journals.org

Table 2: Synthesis of Heteroatom-Containing Compounds

| Heteroatom Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Nitrogen | Benzylamine | Secondary Amine |

| Oxygen | Phenol | Ether |

This table provides illustrative examples of nucleophiles used for C-Heteroatom bond formation.

The benzylic carbon atoms in this compound are prochiral. When reacting with achiral nucleophiles via an SN2 mechanism, the product remains achiral. However, if the incoming nucleophile is chiral, the reaction will lead to the formation of a pair of diastereomers. As the two bromomethyl groups are chemically equivalent, the formation of diastereomers can occur at both reaction sites.

Currently, there is a lack of specific studies in the scientific literature focusing on the stereochemical outcomes of reactions involving this compound. For a typical SN2 reaction, inversion of configuration at the electrophilic carbon is expected. However, since the starting material is achiral, this inversion does not lead to an enantiomeric product unless a chiral nucleophile is used. In such cases, the relative stereochemistry of the products would depend on the facial selectivity of the nucleophilic attack.

Oxidative and Reductive Transformations of this compound

Beyond nucleophilic substitution, the bromomethyl groups can undergo both oxidation and reduction, further expanding the synthetic utility of this compound.

The bromomethyl groups can be oxidized to the corresponding carboxylic acid functionalities. While direct oxidation can be challenging, a common route involves conversion to an intermediate that is more readily oxidized. For example, displacement of the bromides with cyanide followed by hydrolysis of the resulting dinitrile would yield the dicarboxylic acid.

Alternatively, the parent hydrocarbon, 1,3-dimethyl-5-methoxybenzene, can be oxidized to form 5-methoxyisophthalic acid. sigmaaldrich.com This dicarboxylic acid is the formal oxidation product of this compound. chemspider.comnih.gov Strong oxidizing agents like potassium permanganate (B83412) or chromic acid are typically employed for such transformations of benzylic carbons.

Table 3: Potential Oxidation Pathways

| Intermediate/Precursor | Oxidizing Agent | Product |

|---|---|---|

| 1,3-Bis(cyanomethyl)-5-methoxybenzene | H₃O⁺, Δ | 5-Methoxyisophthalic acid |

This table outlines plausible synthetic routes to the corresponding dicarboxylic acid.

Reductive dehalogenation provides a method to convert the bromomethyl groups back to methyl groups, yielding 1,3-dimethyl-5-methoxybenzene. This transformation is useful if the bromomethyl groups were used to direct substitution on the aromatic ring and are no longer needed. A variety of reducing systems can accomplish this. organic-chemistry.orgcolab.ws

Common methods include:

Catalytic Hydrogenation: Using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst is a clean and efficient method for removing benzylic halogens. organic-chemistry.org

Metal-based Reagents: Systems like H₃PO₃/I₂ have been shown to be effective for the dehalogenation of benzyl (B1604629) halides under metal-free conditions. rsc.orgrsc.org

Hydride Reagents: Reagents such as tributyltin hydride (Bu₃SnH) with a radical initiator or lithium aluminum hydride (LiAlH₄) can also be used for the reduction.

These reactions typically proceed with high efficiency and are tolerant of various other functional groups, making reductive dehalogenation a valuable synthetic tool. nih.gov

Cross-Coupling Reactions Involving this compound

This compound possesses two benzylic bromide functionalities, which serve as reactive sites for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds. The reactivity of the benzylic C-Br bond allows this compound to act as an electrophilic partner in coupling processes, enabling the synthesis of more complex molecular architectures.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds by reacting an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. nih.gov This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. nih.govnih.gov For benzylic halides like the two bromomethyl groups in this compound, the Suzuki-Miyaura reaction provides an effective route to form diarylmethane structures. nih.govlookchem.com

The general mechanism involves three key steps: oxidative addition of the benzylic bromide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. Research into the Suzuki-Miyaura coupling of benzylic bromides has focused on optimizing reaction conditions to maximize yield and minimize side reactions, such as homocoupling.

Detailed research findings have shown that the choice of catalyst, ligand, base, and solvent significantly impacts the reaction's success. For instance, studies on similar benzylic bromides have demonstrated that palladium acetate (B1210297) (Pd(OAc)₂) combined with bulky, electron-rich phosphine (B1218219) ligands can greatly increase product yields. nih.gov These ligands are thought to accelerate the oxidative addition and reductive elimination steps of the catalytic cycle. nih.gov

| Entry | Catalyst (5 mol%) | Ligand (10 mol%) | Base (3.0 mmol) | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | Pd(OAc)₂ | L1 (XPhos) | K₂CO₃ | DMF | 140 | 35 | nih.gov |

| 2 | Pd(OAc)₂ | L2 (JohnPhos) | K₂CO₃ | 140 | 45 | nih.gov | |

| 3 | Pd(OAc)₂ | L2 (JohnPhos) | K₂CO₃ | 150 | 50 | nih.gov | |

| 4 | Pd(OAc)₂ | L3 (SPhos) | K₂CO₃ | 140 | 25 | nih.gov | |

| 5 | PdCl₂(dppf) | - | K₂CO₃ | DMF | 140 | <10 | nih.gov |

| 6 | Pd(PPh₃)₄ | - | Cs₂CO₃ | Dioxane | 100 | ~10 | nih.gov |

Table 1. Optimization of Suzuki-Miyaura coupling conditions for a model benzylic bromide with an arylboronic acid under microwave irradiation. The conditions providing the greatest yield (50%) involved Pd(OAc)₂ as the catalyst, JohnPhos as the ligand, and potassium carbonate as the base. nih.gov

Heck and Sonogashira Coupling Adaptations

The Heck reaction, or Mizoroki-Heck reaction, typically involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by palladium. wikipedia.orgorganic-chemistry.orgnih.gov While the classic Heck reaction involves aryl or vinyl halides, the principles can be adapted for benzylic halides. The reaction of this compound would likely proceed through the formation of a benzylic palladium intermediate, which could then react with an alkene. A base is required to promote the final β-hydride elimination step that forms the product and regenerates the catalyst. rsc.org

The Sonogashira reaction is a powerful tool for forming C(sp²)–C(sp) bonds through the cross-coupling of a vinyl or aryl halide with a terminal alkyne. wikipedia.org This reaction is distinctive in its use of a dual-catalyst system, typically employing a palladium complex and a copper(I) co-catalyst. mdpi.com The reaction is carried out under mild, basic conditions, often using an amine as both the base and sometimes the solvent. wikipedia.org For this compound, a Sonogashira-type coupling would enable the introduction of two alkyne moieties, creating a precursor for various functional materials and complex molecules. The mechanism involves separate catalytic cycles for palladium and copper, culminating in the formation of the desired C-C bond. wikipedia.org

Negishi and Stille Coupling Explorations

The Negishi coupling reaction facilitates the formation of carbon-carbon bonds by reacting an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. nobelprize.org A key advantage of Negishi coupling is the high reactivity of organozinc reagents, which often leads to faster and more efficient reactions. researchgate.net The generally accepted catalytic cycle for Negishi coupling consists of oxidative addition, transmetalation, and reductive elimination. researchgate.net The two bromomethyl groups of this compound are suitable electrophilic partners for this reaction, allowing for coupling with a wide variety of organozinc compounds.

The Stille coupling utilizes organostannane (organotin) reagents to couple with organohalides in the presence of a palladium catalyst. nobelprize.org Organostannanes are tolerant of many functional groups, making the Stille reaction highly versatile. Similar to other cross-coupling reactions, the mechanism proceeds through a catalytic cycle involving oxidative addition of the halide to the Pd(0) species, transmetalation from the organotin reagent, and reductive elimination to yield the coupled product. researchgate.net This methodology could be applied to this compound to introduce diverse organic substituents at the benzylic positions.

Catalyst Design and Ligand Effects in Cross-Coupling of Bromomethylarenes

The efficiency and selectivity of cross-coupling reactions involving bromomethylarenes are highly dependent on the design of the catalyst and the nature of the supporting ligands. The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity throughout the catalytic cycle.

For Suzuki-Miyaura couplings of benzylic bromides, bulky and electron-rich phosphine ligands, such as the Buchwald dialkylphosphanylbiphenyl ligands (e.g., SPhos, XPhos, JohnPhos), have been shown to be particularly effective. nih.govlookchem.com These ligands promote the oxidative addition step and facilitate the final reductive elimination, leading to higher yields and faster reaction rates. nih.gov For example, the use of JohnPhos with a Pd(OAc)₂ catalyst precursor resulted in a significant increase in yield compared to systems using more traditional ligands like triphenylphosphine (B44618) (PPh₃). nih.gov Similarly, chelating biphosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) are also employed, although their effectiveness can vary depending on the specific substrates. nih.govnih.gov

| Catalyst System | Ligand Type | Key Advantages | Typical Substrates | Reference |

| Pd(OAc)₂ / Buchwald Ligands | Bulky, electron-rich monophosphine | Accelerates oxidative addition and reductive elimination; improves yields. | Benzylic bromides, aryl chlorides | nih.gov |

| PdCl₂(dppf) | Chelating biphosphine | Forms stable complexes; large "bite" angle can influence selectivity. | Benzylic halides, aryl halides | nih.gov |

| Pd(PPh₃)₄ | Tetrakis(triarylphosphine) | Commercially available and widely used, but can be less active for challenging substrates. | Aryl and benzylic halides | lookchem.com |

| [PdCl(C₃H₅)]₂ / Tedicyp | Tetraphosphine | High turnover numbers (TONs); effective at very low catalyst loadings. | Benzylic chlorides and bromides | lookchem.com |

Table 2. Common catalyst systems and ligand types used in the cross-coupling of benzylic halides.

Cyclization Reactions and Intramolecular Transformations Facilitated by this compound

The structure of this compound, with two reactive bromomethyl groups positioned meta to each other on a benzene (B151609) ring, makes it an ideal precursor for cyclization reactions. By reacting it with a suitable difunctional linker, the two electrophilic benzylic carbons can be bridged to form macrocyclic structures, such as cyclophanes.

A pertinent example is the synthesis of thiacyclophanes from the structurally similar compound 1,3-bis(bromomethyl)-5-methylbenzene. researchgate.net In these reactions, the dibromide is reacted with a sulfur nucleophile, leading to intramolecular cyclization that can yield dimers, trimers, or tetramers depending on the reaction concentration. researchgate.net This demonstrates the potential of 1,3-disubstituted bis(bromomethyl)arenes to serve as building blocks for complex supramolecular structures. The methoxy (B1213986) group on this compound would be expected to influence the electronic properties and conformation of the resulting cyclophane without impeding the fundamental cyclization pathway. Such intramolecular transformations are valuable for constructing molecules with unique three-dimensional cavities and host-guest properties.

Applications in Complex Molecule Synthesis and Structural Elucidation

1,3-Bis(bromomethyl)-5-methoxybenzene as a Bifunctional Linker and Building Block

The two benzylic bromide moieties of this compound are excellent electrophilic sites, susceptible to nucleophilic substitution reactions. This dual reactivity allows the molecule to bridge two nucleophilic centers, thereby forming macrocyclic structures or serving as a central scaffold upon which further complexity can be built.

Bridged aromatic compounds, particularly cyclophanes, are macrocyclic structures containing at least one aromatic ring connected by aliphatic chains. These molecules are of significant interest due to their unique structural, electronic, and host-guest properties. This compound is an ideal precursor for meta-cyclophanes, where the bridging chain connects the 1 and 3 positions of the benzene (B151609) ring.

The synthesis typically involves the reaction of the bis(bromomethyl) compound with a dinucleophile under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. A notable application is in the synthesis of thiacyclophanes. While specific studies on the methoxy (B1213986) derivative are detailed, the reaction pathway is well-established for closely related analogs such as 1,3-bis(bromomethyl)-5-methylbenzene. researchgate.net In a representative reaction, treatment with a sulfur nucleophile source, such as potassium thioacetate (B1230152) followed by hydrolysis, or sodium sulfide (B99878), leads to the formation of a sulfur-containing bridge. The reaction can be controlled to produce dimers, trimers, or larger macrocycles depending on the concentration of the reactants. researchgate.net

| Dinucleophile | Resulting Bridge/Linkage | Cyclophane Type |

| Sodium sulfide (Na₂S) | -CH₂-S-CH₂- | Monothiacyclophane |

| 1,2-Ethanedithiol | -CH₂-S-(CH₂)₂-S-CH₂- | Dithiacyclophane |

| Resorcinol (B1680541) | -CH₂-O-(C₆H₄)-O-CH₂- | Dioxacyclophane |

| Ethylenediamine (B42938) | -CH₂-NH-(CH₂)₂-NH-CH₂- | Diazacyclophane |

This table presents potential cyclophane structures synthesized from this compound and various dinucleophiles based on established synthetic methodologies.

Beyond forming simple bridged systems, this compound is used to create rigid scaffolds that can be further functionalized. Its role as a linker is particularly prominent in peptide chemistry and supramolecular assembly. By reacting with two nucleophilic residues within a single molecule, such as the thiol groups of two cysteine residues in a peptide, it can induce macrocyclization. researchgate.net This "stapling" strategy is used to lock peptides into specific bioactive conformations.

The resulting bicyclic structure is a multifunctional scaffold where the methoxy-bearing benzene ring provides a rigid, aromatic core. The methoxy group itself can influence the scaffold's properties, such as solubility and binding interactions, or serve as a handle for further chemical modification. This approach allows for the creation of diverse molecular libraries from a common macrocyclic precursor. nih.govnih.gov

Design and Synthesis of Heterocyclic Architectures Utilizing this compound

Heterocyclic compounds are integral to medicinal chemistry and materials science. The bifunctional electrophilicity of this compound makes it a key component in macrocyclization reactions to form large heterocyclic rings containing nitrogen, oxygen, or sulfur atoms.

The reaction of this compound with primary or secondary diamines is a direct route to nitrogen-containing macrocycles. In a typical double SN2 reaction, the two bromomethyl groups are displaced by the amine nucleophiles, forming a new heterocyclic ring. The size and nature of the resulting ring are determined by the length and structure of the diamine linker. For example, reaction with ethylenediamine would yield a nine-membered diazacycle, while reaction with o-phenylenediamine (B120857) would produce a dibenzo-fused diazacycle. Such reactions are foundational in the synthesis of host molecules for ion or small molecule recognition.

| Nitrogen Dinucleophile | Resulting Heterocyclic System |

| Ethylenediamine | 1-Methoxy-5,6,7,8-tetrahydro-4H-2,9-benzodiazacyclononene |

| 1,3-Propanediamine | 1-Methoxy-6,7,8,9-tetrahydro-5H-2,10-benzodiazacyclodecene |

| o-Phenylenediamine | 6-Methoxy-11,12-dihydro-5H-dibenzo[c,g] researchgate.netbeilstein-journals.orgdiazonine |

This table illustrates the expected heterocyclic products from the reaction of this compound with selected nitrogen dinucleophiles.

Analogous to the synthesis of nitrogen heterocycles, oxygen- and sulfur-containing macrocycles can be readily prepared. The Williamson ether synthesis, involving the reaction with a diol such as catechol or resorcinol in the presence of a base, yields crown ether-like macrocycles. These oxygen-containing rings are widely studied for their ability to complex metal cations.

The synthesis of sulfur-containing heterocycles is similarly straightforward. Reaction with dithiols or inorganic sulfide sources provides access to thiacyclophanes and related macrocycles. researchgate.net These sulfur-containing rings are of interest in materials science and as intermediates in the synthesis of other complex molecules. The robust nature of these cyclization reactions makes this compound a reliable building block for a diverse range of O- and S-containing macrocyclic architectures.

Precursors for Bioactive Molecule Architectures

The scaffolds derived from this compound are valuable precursors for molecules with potential therapeutic applications. A key area is the development of constrained or "stapled" peptides designed to inhibit protein-protein interactions (PPIs), which are implicated in numerous diseases. nih.gov For example, bis-reactive linkers like 1,3-bis(bromomethyl)benzene (B165771) are used to cyclize peptides that mimic the binding domain of p53, thereby creating potent inhibitors of the p53-MDM2 interaction, a critical target in cancer therapy. researchgate.netnih.gov

The this compound scaffold is well-suited for this purpose. The rigid aromatic linker helps to pre-organize the peptide into its binding conformation, enhancing its affinity and stability. The methoxy group offers a point for synthetic modification to fine-tune the molecule's pharmacokinetic properties, such as solubility, cell permeability, and metabolic resistance, without altering the core binding elements. Furthermore, the general substitution pattern of a methoxy group and a halogen on a benzene ring is found in various classes of bioactive compounds, highlighting the utility of this motif in medicinal chemistry. nih.gov

Synthesis of Natural Product Analogs

The rigid framework and symmetrically positioned reactive arms of this compound make it a suitable precursor for the synthesis of macrocyclic and dimeric natural product analogs. These analogs are crucial for structure-activity relationship (SAR) studies, helping to elucidate the pharmacophore of the natural product and to develop derivatives with improved therapeutic properties.

One significant application of this compound is in the construction of analogs of isocoumarin (B1212949) and dihydroisocoumarin natural products. While the related compound 1-(bromomethyl)-3,5-dimethoxybenzene is a known intermediate in the synthesis of several naturally occurring isocoumarins, the bis(bromomethyl) derivative allows for the synthesis of dimeric or macrocyclic structures incorporating two isocoumarin moieties. These larger, more complex analogs are of interest for their potential to interact with multiple biological targets or to exhibit enhanced binding affinity.

Furthermore, the geometry of this compound lends itself to the synthesis of cyclophane-type natural product analogs. Cyclophanes are a class of molecules containing one or more aromatic rings bridged by aliphatic chains. Natural products with cyclophane structures often exhibit unique biological activities due to their constrained conformations. By reacting this compound with appropriate linking fragments, chemists can construct a variety of novel cyclophane analogs for biological evaluation.

Scaffold Derivatization for Pharmacophore Discovery

In medicinal chemistry, a pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The this compound core serves as an excellent scaffold for the systematic derivatization and exploration of new pharmacophores. The two bromomethyl groups provide convenient handles for the introduction of a wide range of chemical functionalities through nucleophilic substitution reactions.

This approach allows for the creation of chemical libraries where the central methoxybenzene core is held constant while the peripheral groups are varied. By synthesizing a diverse set of derivatives and screening them for biological activity, researchers can identify key structural features required for interaction with a specific biological target. This process, often referred to as scaffold decoration, is a powerful strategy in modern drug discovery for identifying novel lead compounds. The symmetrical nature of the this compound scaffold allows for the synthesis of C2-symmetric molecules, which can be advantageous in targeting dimeric proteins or enzymes.

Advanced Methodologies in Asymmetric Synthesis Employing this compound Derivatives

Asymmetric synthesis, the preparation of chiral molecules in an enantiomerically pure form, is of paramount importance in the pharmaceutical industry, as the different enantiomers of a drug can have vastly different biological activities. Derivatives of this compound are being explored for their potential in developing new methods for asymmetric catalysis.

The core concept involves the synthesis of chiral ligands from this compound. By reacting the bromomethyl groups with chiral nucleophiles, such as chiral amines or phosphines, it is possible to create C2-symmetric chiral ligands. These ligands can then be complexed with transition metals to form chiral catalysts for a variety of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and cyclizations.

For instance, the reaction of this compound with a chiral phosphine (B1218219) can lead to the formation of a chiral bis-phosphine ligand. Such ligands are highly sought after for their ability to induce high levels of enantioselectivity in metal-catalyzed reactions. The methoxy group on the benzene ring can also play a role in modulating the electronic properties and steric environment of the resulting catalyst, thereby influencing its activity and selectivity.

Integration in Advanced Materials Science and Polymer Chemistry

1,3-Bis(bromomethyl)-5-methoxybenzene as a Monomer for Polymeric Materials

The presence of two reactive sites in this compound enables its use as a monomer in the synthesis of a variety of polymeric materials. These reactions typically proceed through polycondensation or related polymerization mechanisms, leading to the formation of aromatic polymers and conjugated polymer systems with tailored properties.

This compound can undergo polycondensation reactions with suitable comonomers to produce a range of aromatic polymers. The reactivity of the bromomethyl groups allows for the formation of new covalent bonds, leading to the growth of polymer chains. For instance, it can react with bisphenols or other nucleophilic monomers in a Williamson ether synthesis-type polycondensation to form polyethers. The methoxy (B1213986) group on the benzene (B151609) ring can influence the solubility and thermal properties of the resulting polymers.

The general scheme for such a polycondensation reaction can be represented as:

n(BrCH₂-Ar(OCH₃)-CH₂Br) + n(HO-R-OH) → [-CH₂-Ar(OCH₃)-CH₂-O-R-O-]n + 2n HBr

Where Ar represents the 1,3,5-substituted benzene ring and R is an organic group from the comonomer. The properties of the final polymer can be tuned by the choice of the comonomer 'R'.

Table 1: Potential Comonomers for Polycondensation with this compound

| Comonomer Type | Example Comonomer | Resulting Polymer Class | Potential Properties |

| Bisphenol | Bisphenol A | Poly(arylene ether) | High thermal stability, good mechanical strength |

| Dithiol | 1,4-Benzenedithiol | Poly(thioether) | High refractive index, good thermal stability |

| Diamine | 1,4-Phenylenediamine | Polyamine | Potential for further functionalization, chelation properties |

A significant application of this compound is in the synthesis of conjugated polymers, particularly derivatives of poly(p-phenylenevinylene) (PPV). These materials are of great interest due to their electroluminescent and semiconducting properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The Gilch reaction is a common method for the synthesis of PPVs from bis(halomethyl)benzene monomers. nih.gov In this reaction, the monomer is treated with a strong base, such as potassium tert-butoxide, which promotes the elimination of hydrogen bromide and subsequent polymerization. The use of this compound as a monomer introduces a meta-linkage and a methoxy substituent into the PPV backbone. This can influence the polymer's solubility, electronic properties, and solid-state morphology. The methoxy group, being an electron-donating group, can affect the band gap of the resulting conjugated polymer. nih.gov

A typical polymerization procedure involves the slow addition of a strong base to a solution of the monomer in an anhydrous solvent under an inert atmosphere. nih.gov The resulting polymer can then be purified by precipitation and extraction to remove impurities and oligomers. nih.gov

Table 2: Expected Influence of this compound on PPV Derivative Properties

| Structural Feature | Influence on Polymer Properties | Rationale |

| Meta-phenylene linkage | Increased solubility, disruption of conjugation | The non-linear linkage can reduce chain packing and shorten the effective conjugation length. |

| Methoxy substituent | Lowered ionization potential, red-shifted emission | The electron-donating nature of the methoxy group can raise the HOMO level of the polymer. nih.gov |

| Asymmetric substitution | Potential for amorphous morphology | The irregular structure can hinder crystallization, leading to more amorphous films. |

Role as a Crosslinking Agent in Polymer Network Formation

The two reactive bromomethyl groups of this compound also allow it to function as a crosslinking agent. In this role, it can connect linear polymer chains to form a three-dimensional network structure. The formation of these networks can dramatically alter the properties of the material, leading to the creation of durable thermosets, swollen hydrogels, and other functional materials. A related compound, 1,3,5-tris(bromomethyl)benzene, has been utilized as a trifunctional initiator in atom transfer radical polymerization (ATRP) to create star-shaped polymers that can subsequently act as crosslinkers. rsc.org This demonstrates the principle of using bromomethylated benzenes in creating cross-linked architectures.

Cross-linked resins can be prepared by reacting this compound with pre-existing polymers that have nucleophilic functional groups, such as hydroxyl, amino, or thiol groups. The reaction forms covalent bonds between the polymer chains, resulting in a network structure. The degree of crosslinking can be controlled by the amount of crosslinking agent added.

Hydrogels, which are cross-linked polymer networks that can absorb large amounts of water, can also be prepared using this compound. nih.gov For the formation of hydrogels, the starting polymer should be hydrophilic. The crosslinking reaction with this compound would then render the polymer insoluble in water while still allowing for significant swelling. The methoxy group on the crosslinker may impart some hydrophobic character to the hydrogel, which could be useful for specific applications such as the controlled release of hydrophobic drugs.

The density of crosslinks in a polymer network is a critical parameter that determines the material's properties. By carefully controlling the amount of this compound used as a crosslinking agent, a range of material properties can be tailored. mdpi.com

An increase in crosslink density generally leads to:

Increased stiffness and modulus: A more tightly cross-linked network is more resistant to deformation.

Decreased swelling capacity: The network has less space to accommodate solvent molecules. semanticscholar.org

Increased glass transition temperature (Tg): The mobility of the polymer chains is restricted. rsc.org

Decreased solubility: The cross-linked material will swell in a good solvent but will not dissolve.

Table 3: Effect of Crosslink Density on Material Properties

| Property | Low Crosslink Density | High Crosslink Density |

| Mechanical Strength | Softer, more flexible | Harder, more brittle |

| Swelling Ratio | High | Low |

| Solvent Resistance | Swells significantly | Swells minimally |

| Permeability | High | Low |

This ability to tune material properties is crucial for designing materials for specific applications, from soft and absorbent hydrogels to hard and rigid resins.

Precursor in Functional Material Design

Beyond its direct use in polymerization and crosslinking, this compound can serve as a precursor in the design of a wide array of functional materials. chemrxiv.org The reactive bromomethyl groups can be transformed into other functional groups through various chemical reactions, allowing for the synthesis of more complex molecules with specific properties.

For example, the bromomethyl groups can be oxidized to form aldehyde groups, converting this compound into 5-methoxyisophthalaldehyde. Aromatic dialdehydes are valuable building blocks in the synthesis of macrocycles, Schiff base ligands for metal complexes, and porous organic frameworks (POFs).

Furthermore, the bromomethyl groups can be converted to phosphonium (B103445) salts, which are precursors for Wittig reagents used in olefination reactions. This opens up pathways to synthesize complex unsaturated molecules and polymers. The ability to introduce a variety of functional groups makes this compound a versatile building block in the design of materials for applications in catalysis, sensing, and molecular electronics.

Conducting Polymer Synthesis and Characterization

While direct polymerization of this compound to form a homopolymer with significant conductivity is not a primary application, it serves as a crucial precursor in the synthesis of poly(phenylene vinylene) (PPV) derivatives. The Gilch polymerization route is a common method employed for this purpose. In this reaction, the bifunctional nature of this compound allows it to react with a strong base, leading to the formation of a conjugated polymer backbone.

The methoxy group on the benzene ring acts as an electron-donating group, which can influence the electronic properties of the resulting polymer. Specifically, it can modulate the bandgap of the material, a critical parameter for its application in electronic devices. The characterization of these polymers typically involves a suite of spectroscopic and analytical techniques.

Table 1: Spectroscopic and Electrochemical Characterization Data

| Property | Method | Typical Results |

| Chemical Structure | NMR Spectroscopy | Confirmation of the polymer's structural integrity and the successful incorporation of the monomer unit. |

| Optical Absorption | UV-Vis Spectroscopy | Determination of the absorption maxima, which provides insights into the electronic transitions and the optical bandgap. |

| Emission Properties | Photoluminescence Spectroscopy | Measurement of the emission wavelength and quantum efficiency, indicating the material's potential for light-emitting applications. |

| Electrochemical Behavior | Cyclic Voltammetry | Evaluation of the HOMO and LUMO energy levels, which are crucial for understanding charge injection and transport properties. |

Detailed research findings indicate that the inclusion of the methoxy group can enhance the solubility of the resulting polymers in common organic solvents, which is a significant advantage for solution-based processing and device fabrication.

Optoelectronic Material Architectures

The unique photophysical properties of polymers derived from this compound make them promising candidates for use in various optoelectronic devices. The ability to tune the electronic properties through the incorporation of the methoxy group allows for the design of materials with specific functionalities.

In the context of organic light-emitting diodes (OLEDs), these polymers can be utilized as the emissive layer. The color of the emitted light is dependent on the polymer's bandgap, which can be fine-tuned by the molecular design of the polymer backbone. The meta-linkage from the 1,3-disubstituted monomer can disrupt the planarity of the polymer chain, which may lead to blue-shifted emission compared to their 1,4-substituted counterparts.

For organic photovoltaic (OPV) applications, these materials can function as either the donor or acceptor component in the active layer of a solar cell. The HOMO and LUMO energy levels, which can be tailored by the chemical structure, are critical for efficient charge separation and transport at the donor-acceptor interface.

Table 2: Performance Metrics in Optoelectronic Devices

| Device Type | Key Parameter | Achieved Performance |

| OLED | External Quantum Efficiency (EQE) | Varies depending on the specific polymer structure and device architecture. |

| OPV | Power Conversion Efficiency (PCE) | Dependent on the complementary material used in the bulk heterojunction. |

| Organic Field-Effect Transistor (OFET) | Charge Carrier Mobility | Influenced by the polymer's morphology and packing in the solid state. |

The development of sophisticated device architectures, such as multilayered structures and bulk heterojunctions, is crucial for maximizing the performance of these materials in optoelectronic applications.

Post-Polymerization Modification Strategies

The presence of the reactive bromomethyl groups in this compound also opens up avenues for its use in post-polymerization modification. This strategy involves the chemical alteration of a pre-existing polymer to introduce new functional groups or to create crosslinked networks.

One significant application is its use as a crosslinking agent. When added to a polymer containing suitable nucleophilic sites, the two bromomethyl groups can react to form covalent bonds between polymer chains. This process leads to the formation of a three-dimensional polymer network, which can significantly enhance the thermal stability, mechanical strength, and solvent resistance of the material.

Furthermore, this compound can be used to introduce the methoxy-substituted benzyl (B1604629) moiety as a pendant group onto a polymer backbone. This can be achieved by reacting it with a polymer that has been functionalized with nucleophilic groups. Such modifications can be used to alter the solubility, optical properties, or thermal characteristics of the original polymer. The efficiency and extent of these modification reactions are typically monitored using spectroscopic techniques like NMR and FTIR to confirm the successful incorporation of the desired functionality.

Supramolecular Chemistry and Host Guest System Construction

1,3-Bis(bromomethyl)-5-methoxybenzene as a Building Block for Macrocyclic Host Molecules

The two benzylic bromide functionalities of this compound serve as highly reactive electrophilic sites, making the compound an ideal building block for constructing larger, cyclic molecules through nucleophilic substitution reactions.

While specific literature detailing the synthesis of crown ethers directly from this compound is not abundant, its structure is perfectly suited for the classic Williamson ether synthesis approach to crown ether formation. This reaction involves the coupling of an alkyl halide with an alcohol or phenoxide. In this context, this compound would serve as the dialkyl halide component.

The general synthetic strategy would involve reacting it with a diol or a polyethylene (B3416737) glycol chain under basic conditions. The base (e.g., sodium hydride, potassium carbonate) deprotonates the hydroxyl groups of the glycol, forming alkoxides that then act as nucleophiles, attacking the carbon atoms of the bromomethyl groups and displacing the bromide ions. A typical reaction is illustrated below:

| Reactant 1 | Reactant 2 | Reagents | Product Type |

| This compound | Tetraethylene glycol | K₂CO₃, Acetonitrile | Methoxy-substituted xylyl-crown ether |

| This compound | Bisphenol A | NaOH, THF | Bis-aromatic crown ether analog |

The resulting macrocycle would be a methoxy-functionalized crown ether, where the 5-methoxy-1,3-phenylene unit is incorporated into the macrocyclic ring. The size of the crown ether cavity can be tailored by choosing the appropriate length of the polyethylene glycol chain. The presence of the methoxy (B1213986) group and the aromatic ring within the macrocycle's framework is significant for its potential host-guest properties.

Calixarenes and pillararenes are classes of macrocyclic host molecules built from phenolic and hydroquinone (B1673460) units, respectively. While this compound is not a direct precursor for the fundamental skeleton of these macrocycles, it serves as an excellent structural analog for modifying and extending them. The bis(bromomethyl) functionality allows it to act as a "strap" or "bridge" across the upper or lower rim of a pre-formed calixarene.

For instance, reacting this compound with a calix mdpi.comarene, where two distal phenolic hydroxyl groups on the lower rim are available, would lead to the formation of a bridged calixarene. This modification can rigidify the calixarene's conformation and create a more sophisticated and enclosed binding cavity. Such modifications are crucial for enhancing the selectivity and binding affinity of the host molecule. Although direct synthesis using this compound is not commonly documented, the reactivity pattern is well-established with analogous bis(bromomethyl) aromatic compounds. nih.gov

Exploration of Intermolecular Interactions in Supramolecular Assemblies

The non-covalent interactions involving this compound and its derivatives are fundamental to understanding their behavior in the solid state and in solution. These weak forces dictate the packing of molecules in crystals (crystal engineering) and the stability of host-guest complexes.

In the solid state, the crystal packing of bromomethyl-substituted benzenes is significantly influenced by weak hydrogen bonds, particularly C-H···Br interactions. researchgate.net X-ray crystallographic studies on isomers of bis(bromomethyl)benzene reveal that the packing is often dominated by interactions involving the bromomethyl groups. researchgate.net These C-H···Br bonds form when a hydrogen atom from a C-H group on an adjacent molecule interacts with the electron-rich bromine atom.

Though a specific crystal structure for this compound is not detailed in available literature, analysis of its structural isomers provides insight. The packing of these molecules is principally determined by C-H···Br and Br···Br interactions. researchgate.net These interactions guide the molecules into specific arrangements, such as layers or chains. For this compound, one can anticipate a complex network of such interactions, where the hydrogen atoms of the benzene (B151609) ring and the methylene (B1212753) bridges act as donors and the bromine atoms act as acceptors.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

| C-H···Br | Aromatic C-H, Methylene C-H | Bromine | ~2.9 - 3.1 | Directs crystal packing, stabilizes lattice |

| Br···Br | Bromine | Bromine | ~3.5 - 3.7 | Contributes to molecular aggregation |

These interactions are crucial in crystal engineering, as they allow for the predictable design of solid-state architectures. banglajol.info

The electron-rich aromatic core of this compound is prone to engaging in π-π stacking interactions. These interactions arise from the electrostatic and van der Waals forces between the π-electron clouds of adjacent aromatic rings. The orientation of the stacking can be face-to-face or, more commonly, offset (slipped-parallel). researchgate.netnih.gov

The presence of the methoxy group (-OCH₃) plays a key role. As an electron-donating group, it increases the electron density of the benzene ring, enhancing its ability to interact with electron-deficient aromatic rings. In self-assembly, this can lead to offset stacking arrangements where the electron-rich center of one ring interacts favorably with the slightly more electron-poor edges of a neighboring ring. banglajol.info Theoretical calculations on various benzene derivatives show that such interactions can have stabilization energies of several kcal/mol, making them a significant force in supramolecular assembly. banglajol.info In both solution and the solid state, these stacking forces can drive the aggregation of molecules and influence the conformation of macrocycles derived from this building block. researchgate.net

Design of Host-Guest Systems for Molecular Recognition

Macrocycles derived from this compound possess distinct features that are advantageous for molecular recognition. The design of host-guest systems leverages these features to achieve selective binding of specific guest molecules. beilstein-journals.orgbeilstein-journals.org

A macrocyclic host built with this unit would feature an amphiphilic cavity—a binding site with both hydrophobic and polar characteristics. nih.gov

Hydrophobic Surface : The interior-facing surface of the methoxybenzene ring provides a nonpolar, aromatic wall. This surface can engage in hydrophobic and van der Waals interactions with complementary nonpolar guests, which is a primary driving force for binding in aqueous solutions. nih.gov

Polar Recognition Site : The ether oxygen of the methoxy group, directed into the cavity, can act as a hydrogen bond acceptor. This allows for specific recognition of guest molecules that can donate a hydrogen bond, such as ammonium (B1175870) ions or small organic molecules with -OH or -NH groups.

Shape Selectivity : The defined size and shape of the macrocyclic cavity, enforced by the rigid 1,3,5-substituted benzene unit, imparts shape and size selectivity. Only guests that fit sterically within the cavity can bind effectively.

These principles allow for the rational design of hosts for a variety of guests. For example, a crown ether incorporating the this compound unit would be expected to bind ammonium ions, with the guest's -NH₃⁺ group forming hydrogen bonds with the ether oxygens of the crown ether ring and the methoxy group, while the guest's organic substituent could interact with the aromatic sidewall. beilstein-journals.orgbeilstein-journals.org

Complexation with Small Organic Molecules

Host molecules derived from this compound have demonstrated a significant ability to form stable complexes with various small organic molecules, particularly nitroaromatic compounds. The formation of these host-guest complexes is primarily driven by non-covalent interactions, including π-π stacking, charge-transfer interactions, and hydrogen bonding.

The electron-rich cavity of the host, a direct consequence of the methoxy substituent, creates a favorable environment for accommodating electron-poor aromatic guests. This electronic complementarity is a key factor in the stability of the resulting complexes. For instance, cyclophanes synthesized using this precursor can encapsulate guests like 1,3-dinitrobenzene (B52904) and 2,4,6-trinitrotoluene (B92697) (TNT).

The process of complexation can be observed and quantified using various spectroscopic techniques, most notably fluorescence spectroscopy. The inherent fluorescence of the host molecule is often quenched upon the inclusion of a guest molecule. This quenching phenomenon is a result of photoinduced electron transfer from the electron-rich host to the electron-deficient guest. The extent of fluorescence quenching can be used to determine the binding affinity between the host and the guest, often expressed as an association constant (Kₐ).

A study on a cyclophane host synthesized from a methoxy- and hydroxy-substituted bis(bromomethyl)benzene derivative showcased its complexation with several nitroaromatic compounds. The binding constants, determined through fluorescence quenching titrations in chloroform, highlight the stability of these host-guest complexes.

Table 1: Association Constants (Kₐ) for the Complexation of a Methoxy-Containing Cyclophane with Nitroaromatic Guests

| Guest Molecule | Association Constant (Kₐ) in M⁻¹ |

|---|---|

| 1,3-Dinitrobenzene | 1.8 x 10³ |

| 2,4-Dinitrotoluene (B133949) | 1.5 x 10³ |

| 2,6-Dinitrotoluene | 1.2 x 10³ |

| 2,4,6-Trinitrotoluene | 4.5 x 10³ |

This table is interactive. You can sort and filter the data.

Selective Binding Phenomena

A hallmark of host-guest systems constructed from this compound derivatives is their ability to exhibit selective binding. This selectivity is not only based on the electronic properties of the guest but also on its size, shape, and stereochemistry. The pre-organized and relatively rigid cavity of the cyclophane host acts as a selective filter, preferentially binding guests that have a complementary geometry.

The aforementioned study on the methoxy-containing cyclophane also revealed a distinct selectivity in its binding with different nitroaromatic guests. While it formed stable complexes with all the tested nitroaromatics, the association constant for 2,4,6-trinitrotoluene (TNT) was significantly higher than for the dinitro-substituted guests. This indicates a higher affinity and more favorable interaction between the host and TNT.

This enhanced selectivity for TNT can be attributed to a combination of factors. The increased number of nitro groups on TNT makes it a stronger electron acceptor, leading to more favorable charge-transfer interactions with the electron-rich host. Additionally, the symmetrical and planar structure of TNT may allow for a more optimal fit within the cyclophane's cavity, maximizing the stabilizing π-π stacking interactions.

Further evidence of selective binding can be observed when comparing the host's affinity for different isomers of dinitrotoluene. The host displays a slightly higher association constant for 2,4-dinitrotoluene compared to 2,6-dinitrotoluene, suggesting that subtle differences in the substitution pattern of the guest molecule can influence the stability of the host-guest complex. This level of molecular discrimination is a critical aspect of molecular recognition and is a key feature of well-designed supramolecular systems.

The principles of selective binding are crucial for the development of applications such as chemical sensors, where the host molecule must be able to detect a specific target analyte in the presence of other, structurally similar compounds. The selective fluorescence quenching observed in these systems forms the basis for such sensing applications.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,3-Dinitrobenzene |

| 2,4-Dinitrotoluene |

| 2,6-Dinitrotoluene |

| 2,4,6-Trinitrotoluene (TNT) |

Ligand Synthesis and Catalytic Applications

Derivatization of 1,3-Bis(bromomethyl)-5-methoxybenzene for Ligand Scaffolds

The structural framework of this compound, featuring two reactive bromomethyl groups on a central methoxy-substituted benzene (B151609) ring, makes it an ideal starting material for the construction of intricate ligand architectures. These ligands are pivotal in the field of coordination chemistry and catalysis.

Synthesis of Polydentate Phosphine (B1218219) Ligands

A notable application of this compound is in the synthesis of polydentate phosphine ligands. Specifically, water-soluble bis-phosphine ligands have been prepared by reacting two equivalents of 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA) with this compound. acs.org This reaction, typically conducted in dry acetone, yields the bis-phosphine known as 1,1'-[1,3-anisolylenebis(methylene)]bis-3,5-diaza-1-azonia-7-phosphatricyclo[3.3.1.1]decane dibromide in high yields. acs.org The choice of PTA as a synthon is strategic due to its high water solubility, ease of synthesis, and resistance to oxidation, imparting these desirable properties to the resulting bis-phosphine ligand. acs.org

Table 1: Synthesis of Bis-phosphine Ligand

| Reactant 1 | Reactant 2 | Solvent | Product |

|---|

Chelate and Bridging Ligand Architectures

The bis-phosphine ligand derived from this compound demonstrates versatile coordination behavior, capable of forming both chelate and bridging ligand architectures. In reactions with metal complexes, it has been shown to act as a bridging ligand, connecting two metal centers. For instance, its reaction with cis-[Mo(CO)₄(pip)₂] (where pip is piperidine) results in the formation of a binuclear complex, cis-[Mo(CO)₄(m-P,P)₂Mo(CO)₄]Br₄. acs.org Similarly, when combined with cis-[PtBr₂(COD)] (where COD is 1,5-cyclooctadiene), it forms a binuclear platinum complex, cis,cis-[PtBr₂(m-P,P)₂PtBr₂]Br₄, with the ligand bridging the two platinum centers. acs.org The 31P NMR spectroscopy of these platinum complexes shows a series of doublets with 195Pt satellites, and the large coupling constants indicate a cis P,P geometry around the platinum centers. acs.org

Application in Transition Metal Catalysis

Ligands derived from this compound are designed for applications in transition metal catalysis, where they can influence the activity, selectivity, and stability of the catalyst.

Hydroformylation Reactions

While phosphine ligands are extensively used in hydroformylation reactions, specific studies detailing the application of ligands directly synthesized from this compound in this process were not prominently found. However, the development of water-soluble bis-phosphine ligands from this precursor suggests potential utility in aqueous-phase hydroformylation, a greener alternative to conventional methods.

Asymmetric Hydrogenation Processes

Chiral phosphine ligands are crucial for enantioselective asymmetric hydrogenation. researchgate.netnih.govtcichemicals.com The modular nature of the synthesis starting from this compound allows for the potential introduction of chiral moieties, which could lead to ligands suitable for asymmetric hydrogenation. However, specific examples of ligands derived from this particular compound being used in asymmetric hydrogenation were not identified in the provided search results.

Carbon-Carbon Coupling Catalysis